5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid
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Overview
Description
5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as pyrimidine, naphthotriazole, and pyridinecarboxylic acid moieties. These structural features contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the pyrimidine and naphthotriazole intermediates, followed by their coupling through diazotization and azo coupling reactions. The final product is obtained through sulfonation and carboxylation reactions, which introduce the sulfo and carboxylic acid groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is purified through crystallization or chromatography techniques to meet the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid: This compound shares structural similarities with other azo dyes and pyrimidine-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
89182-94-5 |
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Molecular Formula |
C26H14ClF2N9O13S3 |
Molecular Weight |
830.1 g/mol |
IUPAC Name |
3-[[4-[7-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]-5,9-disulfobenzo[e]benzotriazol-2-yl]-2-sulfophenyl]diazenyl]-2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C26H14ClF2N9O13S3/c27-19-22(28)32-26(29)33-23(19)30-8-3-10-14(52(43,44)45)7-13-21(18(10)16(4-8)54(49,50)51)37-38(36-13)9-1-2-12(15(5-9)53(46,47)48)34-35-20-11(25(41)42)6-17(39)31-24(20)40/h1-7H,(H,41,42)(H,30,32,33)(H2,31,39,40)(H,43,44,45)(H,46,47,48)(H,49,50,51) |
InChI Key |
IOZBHRGFEPCNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2N=C3C=C(C4=C(C3=N2)C(=CC(=C4)NC5=C(C(=NC(=N5)F)F)Cl)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)N=NC6=C(NC(=O)C=C6C(=O)O)O |
Origin of Product |
United States |
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